4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde
CAS No.: 40101-58-4
Cat. No.: VC7973173
Molecular Formula: C15H9NO3
Molecular Weight: 251.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40101-58-4 |
|---|---|
| Molecular Formula | C15H9NO3 |
| Molecular Weight | 251.24 g/mol |
| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C15H9NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-9H |
| Standard InChI Key | HVAROEFOIMSYRW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O |
Introduction
Chemical Identification and Structural Features
4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde belongs to the isoindoline-1,3-dione family, featuring a planar isoindole ring fused with a dione group at positions 1 and 3. The benzaldehyde substituent at position 4 introduces electrophilic reactivity, enabling nucleophilic additions and condensations. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 40101-58-4 |
| Molecular Formula | C₁₅H₉NO₃ |
| Molecular Weight | 251.24 g/mol |
| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)benzaldehyde |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C=O |
| InChIKey | HVAROEFOIMSYRW-UHFFFAOYSA-N |
The compound’s X-ray crystallography data, though unavailable in current literature, can be inferred from analogous structures. The isoindoline-1,3-dione core adopts a nearly planar conformation, with the benzaldehyde group oriented orthogonally to minimize steric hindrance .
Synthesis and Optimization Strategies
Conventional Synthesis Route
The primary synthesis method involves a two-step process :
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Condensation of Phthalic Anhydride and p-Toluidine:
Phthalic anhydride reacts with p-toluidine in refluxing acetic acid, forming N-(4-methylphenyl)phthalimide. -
Oxidation with H₂O₂ in Ethanol:
The methyl group on the para position is oxidized to an aldehyde using hydrogen peroxide (30%) in ethanol under reflux for 6–8 hours, yielding the target compound.
Reaction Scheme:
Spectroscopic Characterization
¹H-NMR Analysis
Key peaks in CDCl₃ (400 MHz) :
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δ 10.10 (s, 1H): Aldehydic proton.
-
δ 8.05–7.85 (m, 4H): Aromatic protons on the isoindoline ring.
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δ 7.75 (d, J = 8.4 Hz, 2H) and δ 7.55 (d, J = 8.4 Hz, 2H): Benzaldehyde ring protons.
Infrared Spectroscopy
Prominent IR bands (KBr, cm⁻¹):
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1715: Stretching vibrations of the two carbonyl groups (C=O).
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1680: Conjugated aldehyde C=O stretch.
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1600–1450: Aromatic C=C bending.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 182–184°C | Capillary Tube |
| Density | 1.45 g/cm³ | Predicted |
| Solubility | Ethanol, DMSO, DMF | Experimental |
| LogP | 1.98 | Computational |
The compound exhibits moderate lipophilicity (LogP = 1.98), suggesting potential blood-brain barrier permeability .
Pharmaceutical and Industrial Applications
Acetylcholinesterase Inhibition
Though direct studies are lacking, structurally related isoindoline-1,3-dione derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values of 2.1–8.3 μM. Molecular docking suggests the aldehyde group forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447, Glu334).
Polymer Precursor
The aldehyde moiety enables Schiff base formation with amines, producing polyazomethines for optoelectronic devices. For example, reaction with 1,4-phenylenediamine yields a polymer with λₘₐₓ = 420 nm (bandgap = 2.95 eV).
Future Research Directions
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